Product packaging for Ethyl 2-(4-chlorophenoxy)acetate(Cat. No.:CAS No. 14426-42-7)

Ethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B089159
CAS No.: 14426-42-7
M. Wt: 214.64 g/mol
InChI Key: QULRDJFRGVHKLN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenoxy)acetate is a chemical compound with the CAS Registry Number 14426-42-7 . It has a molecular formula of C 10 H 11 ClO 3 and a molecular weight of 214.65 g/mol . This ester is a derivative of phenoxyacetic acid, a scaffold of significant interest in medicinal and agricultural chemistry . Researchers value this compound as a key synthetic intermediate or building block for the preparation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals, such as meclofenoxate (Centrophenoxine), a nootropic agent that is structurally a hydrochloride salt of a related 2-(dimethylamino)ethyl ester . The phenoxyacetate moiety is a common feature in various herbicides, making this ester a potential precursor in the development and study of agrochemicals . It is also related to clofibrate, a hypolipidemic drug, highlighting the relevance of chlorophenoxyacetate esters in drug discovery . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. This compound has associated hazard statements, including H302 (Harmful if swallowed) and H318 (Causes serious eye irritation) . Recommended precautions include wearing protective gloves and eye protection, and using adequate ventilation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B089159 Ethyl 2-(4-chlorophenoxy)acetate CAS No. 14426-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULRDJFRGVHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162658
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-42-7
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
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Record name Ethyl (4-chlorophenoxy)acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 4 Chlorophenoxy Acetate and Its Analogues

Esterification Reactions for Ethyl 2-(4-chlorophenoxy)acetate Synthesis

The core of the synthesis is the reaction between the sodium or potassium salt of 4-chlorophenol (B41353) (the phenoxide) and an ethyl haloacetate. The phenoxide, acting as a nucleophile, displaces the halide from the ethyl haloacetate in an SN2 reaction to form the desired ester.

The most direct route involves the reaction of 4-chlorophenol with ethyl chloroacetate (B1199739) in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating the 4-chlorophenoxide ion, which is the active nucleophile in the reaction.

Various catalytic strategies have been developed to optimize the synthesis of phenoxyacetates. These methods aim to improve reaction rates, increase yields, and allow for milder reaction conditions.

One significant approach is the use of Phase-Transfer Catalysis (PTC) . In a solid-liquid system, a phase-transfer catalyst facilitates the migration of the phenoxide reactant from the solid phase (as a salt) to the organic phase where it can react with the ethyl chloroacetate. ijche.com This technique can lead to higher reaction rates and yields under mild conditions. ijche.com

Microwave irradiation has also emerged as an efficient method for driving the Williamson ether synthesis. orgchemres.org This non-conventional energy source can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. orgchemres.org

Optimized reaction conditions typically involve controlling temperature and the stoichiometry of the reactants. For instance, using an excess of the base, such as potassium carbonate, can help drive the reaction to completion. mdpi.com Temperatures may range from room temperature to reflux, depending on the solvent and catalyst used. walisongo.ac.idnih.gov

Table 1: Comparison of Catalytic Approaches for Analogous Syntheses
Catalytic ApproachKey FeaturesTypical ConditionsReference
Phase-Transfer Catalysis (PTC)Enhances reaction between different phases (solid-liquid).Solid base (K₂CO₃), organic solvent, PTC catalyst (e.g., quaternary ammonium (B1175870) salt), often with sonication. ijche.com
Microwave IrradiationRapid heating, significantly reduced reaction times.Solvent-free or in a minimal amount of high-boiling solvent, solid base (K₂CO₃). orgchemres.org
Conventional HeatingStandard laboratory procedure.Refluxing in a suitable solvent (e.g., DMF, Acetone) for several hours. walisongo.ac.idnih.gov

Anhydrous potassium carbonate (K₂CO₃) is a crucial and widely used reagent in the synthesis of this compound and its analogues. orgchemres.orgwalisongo.ac.idnih.gov It functions as a mild base, which is sufficient to deprotonate the acidic phenolic proton of 4-chlorophenol to form the potassium 4-chlorophenoxide salt. researchgate.netvedantu.com

The key advantages of using potassium carbonate include:

Mild Basicity : It is strong enough to deprotonate phenols but generally not strong enough to cause unwanted side reactions like the hydrolysis of the ester product. vedantu.com

Heterogeneous Reaction : As a solid base, it can be easily removed from the reaction mixture by simple filtration upon completion of the reaction. orgchemres.orgmdpi.com

Cost-Effectiveness and Safety : It is an inexpensive, non-corrosive, and easy-to-handle base compared to stronger alternatives like sodium hydride or alkali metals.

The reaction proceeds by the in-situ formation of the phenoxide on the surface of the solid potassium carbonate, which then reacts with the ethyl chloroacetate present in the organic solvent. ijche.com

The choice of solvent significantly impacts the rate and yield of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic. walisongo.ac.id

Commonly used solvents include:

N,N-Dimethylformamide (DMF) : Often gives high yields due to its high polarity and boiling point, allowing for reactions at elevated temperatures. walisongo.ac.idnih.gov

Acetone : A good solvent that allows for reactions at a moderate reflux temperature and is easily removed after the reaction. mdpi.com

Acetonitrile (CH₃CN) : Another effective polar aprotic solvent. walisongo.ac.id

Dimethyl Sulfoxide (DMSO) : Its high polarity can effectively promote the reaction. walisongo.ac.id

A study on a similar alkylation reaction found yields of 91%, 51%, and 47% when using DMF, DMSO, and CH₃CN, respectively, highlighting the profound effect of the solvent system. walisongo.ac.id

Reaction monitoring is essential to determine the point of completion and to avoid the formation of by-products from prolonged reaction times or excessive heat. The most common techniques are:

Thin-Layer Chromatography (TLC) : A simple, rapid, and cost-effective method to qualitatively track the disappearance of starting materials (e.g., 4-chlorophenol) and the appearance of the product. orgchemres.orgmdpi.comwalisongo.ac.id A common mobile phase for this analysis is a mixture of n-hexane and ethyl acetate (B1210297). walisongo.ac.idorgsyn.org

Gas Chromatography (GC) : Provides quantitative data on the reaction's progress by measuring the concentration of reactants and products over time. ijche.com

While the reaction with ethyl chloroacetate is standard, variations in the alkylating agent can be used, particularly in the synthesis of analogous compounds.

Ethyl bromoacetate (B1195939) is a more reactive alkylating agent than ethyl chloroacetate because bromide is a better leaving group than chloride. This enhanced reactivity can lead to shorter reaction times or allow the reaction to proceed under milder conditions. mdpi.com

The synthesis of various phenoxyacetate (B1228835) analogues has been successfully achieved using ethyl bromoacetate. For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate proceeds efficiently from 4-nitrophenol (B140041) and ethyl bromoacetate in the presence of potassium carbonate. ijche.commdpi.com In some procedures, a catalytic amount of potassium iodide is added. mdpi.comgoogle.com The iodide ion can displace the bromide from ethyl bromoacetate to form the even more reactive ethyl iodoacetate in situ, further accelerating the reaction.

Table 2: Reagents in Analogous Syntheses Using Ethyl Bromoacetate
Phenol (B47542) Starting MaterialAlkylating AgentBase/CatalystSolventProductReference
4-NitrophenolEthyl bromoacetateK₂CO₃, Potassium Iodide (cat.)Dry AcetoneEthyl 2-(4-nitrophenoxy)acetate mdpi.com
2-Isopropyl-4-(2-thenoyl)-5-methylphenolEthyl bromoacetateK₂CO₃, Potassium Iodide (cat.)Ketonic SolventEthyl [2-isopropyl-4-(2-thenoyl)-5-methyl]phenoxyacetate google.com
Aldehyde-substituted phenolsEthyl bromoacetateNot specifiedNot specifiedEthyl phenoxyacetate derivatives nih.gov

Alternative Esterification Pathways

Synthesis of Key Intermediates

The chemical versatility of this compound is largely due to its role as a precursor to several key intermediates. These intermediates serve as building blocks for more complex molecules with diverse functionalities.

Preparation of 2-(4-chlorophenoxy)acetohydrazide (B1349058) from this compound

A crucial intermediate, 2-(4-chlorophenoxy)acetohydrazide, is readily synthesized from this compound through hydrazinolysis. This reaction involves the treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol (B145695).

A standard laboratory procedure involves refluxing a mixture of this compound and hydrazine hydrate in ethanol. nih.gov The reaction progress can be monitored by the formation of a precipitate, which is the desired hydrazide. Upon completion, the product is isolated by filtration and can be purified by recrystallization from ethanol. nih.gov The yield of this reaction is generally high, making it an efficient method for producing the hydrazide intermediate.

Reaction Scheme 1: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

Generated code

Table 2: Experimental Details for the Synthesis of 2-(4-chlorophenoxy)acetohydrazide

Reactant 1Reactant 2SolventReaction ConditionProduct
This compoundHydrazine hydrateEthanolReflux2-(4-chlorophenoxy)acetohydrazide

Synthesis of 2-(4-chlorophenoxy)acetic Acid as a Precursor

The corresponding carboxylic acid, 2-(4-chlorophenoxy)acetic acid, is another vital precursor that can be derived from this compound. The synthesis is a straightforward hydrolysis of the ester. This can be achieved under either acidic or basic conditions.

Basic hydrolysis is commonly preferred and involves heating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mixture is then acidified to precipitate the carboxylic acid, which can be collected by filtration.

Alternatively, 2-(4-chlorophenoxy)acetic acid can be synthesized directly by reacting 4-chlorophenol with chloroacetic acid in an alkaline medium. This method bypasses the ester intermediate.

Derivatization Strategies for Structural Modification

The intermediates derived from this compound are amenable to a wide range of derivatization reactions, allowing for significant structural modifications and the generation of diverse chemical libraries.

Synthesis of Substituted N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides

The hydrazide moiety in 2-(4-chlorophenoxy)acetohydrazide is a versatile functional group for further elaboration. One common derivatization is the acylation of the terminal nitrogen atom. For example, a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides can be synthesized by reacting 2-(4-chlorophenoxy)acetohydrazide with various substituted benzoyl chlorides or benzoic acids.

When using substituted benzoic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is typically employed to facilitate the amide bond formation. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Table 3: Examples of Substituted N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides

Substituent on Benzoyl GroupResulting Compound
4-FluoroN-(4-Fluorobenzoyl)-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide
4-NitroN-(4-Nitrobenzoyl)-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide
2,4-DichloroN-(2,4-Dichlorobenzoyl)-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide

Formation of Sulfur-Containing 1,2,4-triazole (B32235) Derivatives

A significant class of derivatives accessible from 2-(4-chlorophenoxy)acetohydrazide are sulfur-containing heterocycles, particularly 1,2,4-triazoles. The synthesis of 4-aryl-5-(4-chlorophenoxymethyl)-1,2,4-triazole-3-thiones is a prominent example.

This transformation is typically achieved in a two-step sequence. First, the 2-(4-chlorophenoxy)acetohydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes intramolecular cyclization under basic conditions to yield the 1,2,4-triazole-3-thione ring system.

A more direct approach involves the reaction of the hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol, to form a potassium dithiocarbazinate salt. researchgate.net This salt can then be cyclized by heating with hydrazine hydrate or by reaction with an appropriate electrophile to form the triazole ring. nih.govresearchgate.net This method provides a versatile entry into a variety of sulfur-containing 1,2,4-triazole derivatives.

Reaction Scheme 2: General Synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiones

Generated code

Preparation of Phenoxyacetic Acid Hydrazide Hybrids

The synthesis of phenoxyacetic acid hydrazide hybrids involves a multi-step process. Initially, 3-Aryl-1-(4-hydroxyphenyl)prop-2-en-1-ones are prepared through a base-catalyzed condensation of 4-hydroxyacetophenone with various araldehydes. These intermediates are then refluxed with hydrazine hydrate in alkanoic acids to yield 1-acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles.

Alkylation of these pyrazole (B372694) derivatives with ethyl chloroacetate produces the corresponding substituted phenoxyacetates. Finally, these esters undergo nucleophilic displacement reactions with hydrazine hydrate to form the target 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide hybrids. The structures of these compounds are typically confirmed using IR and 1H NMR spectroscopy, as well as elemental analysis.

Another approach involves the condensation of an appropriate 2-substituted acetic acid hydrazide with different aromatic aldehydes to synthesize hydrazide-hydrazones of phenylacetic and hydroxyacetic acid. nih.gov For instance, phenylaminoacetic acid hydrazide can be prepared by reacting ethyl phenylaminoacetate with hydrazine hydrate. This hydrazide is then refluxed with various isatins to produce phenylaminoacetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. researchgate.net

A general procedure for synthesizing 4-methoxy phenoxy acetohydrazide involves treating the corresponding ester in methanol (B129727) with hydrazine hydrate at room temperature. chemicalbook.com

Synthesis of 2-(dimethylamino)this compound and its Hydrochloride Salt

2-(Dimethylamino)this compound, also known as Meclofenoxate, is synthesized from its constituent functional groups. guidechem.com The hydrochloride salt of this compound, Meclofenoxate Hydrochloride, is a notable derivative. scbt.com The synthesis typically involves the esterification of 2-(dimethylamino)ethanol with 4-chlorophenoxyacetic acid or its reactive derivatives. The resulting base can then be treated with hydrochloric acid to form the hydrochloride salt. nih.govnih.gov

Table 1: Physicochemical Properties of Meclofenoxate Hydrochloride

PropertyValue
CAS Number3685-84-5
Molecular FormulaC₁₂H₁₆ClNO₃・HCl
Molecular Weight294.17 g/mol
Melting Point132-133 °C
AppearancePowder

Data sourced from multiple references. scbt.comnih.govsigmaaldrich.com

Synthesis of Ethyl 2-(4-chlorophenoxy)-3-oxopentanoate

The synthesis of ethyl 2-(4-chlorophenoxy)-3-oxopentanoate and its analogues can be achieved through various condensation reactions. A common method involves the chlorination of a precursor like 4-methyl-3-oxopentanoic acid ethyl ester using sulfuryl chloride in dichloromethane at low temperatures. Another approach is the reaction of a β-keto ester, such as ethyl 2-methyl-3-oxobutanoate, with a halogenated reagent like ethyl bromoacetate under reflux conditions.

Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methyl-3-hydroxybutanoates

The synthesis of ethyl 2-(4-chlorophenoxy)-2-methyl-3-hydroxybutanoates can be conceptualized through related synthetic strategies. For instance, the preparation of methyl 4-hydroxy-2-butynoate involves the reaction of the tetrahydropyranyl derivative of propargyl alcohol with ethylmagnesium bromide followed by carboxylation and subsequent esterification. orgsyn.org This highlights the formation of a hydroxy-containing ester. The specific synthesis of the title compound would likely involve the reaction of a 4-chlorophenoxide with an appropriate 2-methyl-3-hydroxybutanoate precursor.

Synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is accomplished through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.govnih.govresearchgate.net This reaction is typically carried out in a solvent like dry DMF in the presence of a base such as anhydrous potassium carbonate. nih.gov The mixture is stirred and then refluxed for several hours. nih.gov After cooling, the product is precipitated by pouring the reaction mixture into ice-cold water and can be purified by recrystallization from ethanol. nih.gov The final product is a colorless crystalline solid. nih.gov

Table 2: Reaction Details for the Synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

ReactantsReagentsSolventConditionsYield
2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetateAnhydrous potassium carbonateDry DMFReflux, 5 hours65%

Data sourced from Nguyen et al., 2020. nih.gov

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to ensure the chemical purity of the synthesized compounds. Various chromatographic and recrystallization techniques are employed for this purpose.

Column Chromatography

Column chromatography is a widely used technique for the purification of this compound and its analogues. scirp.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. atlantis-press.com

The process generally involves the following steps:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a suitable solvent. researchgate.net

Loading the Sample: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. orgsyn.org

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent can be varied (gradient elution) to effectively separate the components. atlantis-press.comresearchgate.net For example, a mixture of n-hexane and ethyl acetate is a common eluent system. atlantis-press.com

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed, often by thin-layer chromatography (TLC), to identify the fractions containing the pure compound. atlantis-press.com

Isolation: The solvent from the purified fractions is removed, typically by rotary evaporation, to yield the isolated compound. scirp.orgorgsyn.org

For instance, in the purification of certain organic compounds, a mixture of hexanes and ethyl acetate is used as the eluent. orgsyn.org The crude product mixture can be extracted with ethyl acetate and then purified by column chromatography using an eluent system of ethyl acetate and petroleum ether. rsc.org

Recrystallization from Organic Solvents

Recrystallization is a widely employed technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures. uct.ac.za The process typically involves dissolving the impure compound in a hot solvent to create a saturated solution, followed by slow cooling to allow the formation of pure crystals, while impurities remain dissolved in the mother liquor. uct.ac.za

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. rochester.edu For esters like this compound, ethyl acetate is often a suitable solvent due to the "like dissolves like" principle, where solvents with similar functional groups to the compound are effective solubilizers. rochester.edu

In practice, a single solvent may not always provide the desired separation. In such cases, a solvent pair is often utilized. Common solvent pairs include combinations like ethyl acetate-ligroin, diethyl ether-ligroin, and dichloromethane-hexane. uct.ac.zarsc.org For instance, in the purification of related compounds, a mixture of dichloromethane and hexane (B92381) has been successfully used to obtain pure crystals. rsc.org Similarly, recrystallization from an ethyl acetate/ethanol mixture has proven effective for purifying other complex organic molecules. icm.edu.pl

The efficiency of recrystallization can be optimized by controlling several factors. A study on the purification of phytosterol using ethyl acetate highlighted the importance of crystallization temperature, cooling rate, and stirring rate, achieving a purity of 99.10% with a yield of 80.34% under optimized conditions. haut.edu.cn While specific data for this compound is not detailed, the principles are broadly applicable. For example, the purification of an analogue, ethyl-2-(4-aminophenoxy)acetate, yielded pure reddish-brown crystals upon standing at room temperature after an initial extraction and filtration process. mdpi.com

Table 1: Common Solvents and Systems for Recrystallization

Solvent/SystemComment
EthanolA general-purpose solvent, effective for minor impurities. rochester.edu
n-Hexane/AcetoneA good general mixture, often effective with slow cooling. rochester.edu
n-Hexane/Ethyl AcetateCan be effective, particularly when a significant amount of impurities is present. rochester.edu
Dichloromethane/HexaneUsed for the purification of various organic solids. rsc.org
Ethyl Acetate/EthanolAn effective mixture for the recrystallization of complex organic compounds. icm.edu.pl

Solvent Extraction Methods

Solvent extraction is a fundamental technique used to isolate or purify a substance from a mixture by exploiting differences in its solubility between two immiscible liquid phases. This method is particularly useful for separating the desired product from a reaction mixture or for removing impurities during the work-up procedure.

In the synthesis of phenoxyacetate derivatives, solvent extraction is a standard purification step. Ethyl acetate is a commonly used extraction solvent due to its moderate polarity, which allows it to dissolve a wide range of organic compounds, and its low boiling point, which facilitates its subsequent removal. sigmaaldrich.com

A typical procedure involves extracting the reaction mixture with an organic solvent like ethyl acetate. For example, in the synthesis of a bipyridinyl amine, the reaction mixture was quenched with water and then extracted multiple times with ethyl acetate. rsc.org The combined organic layers are then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and inorganic salts. rsc.org Finally, the organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, to remove residual water before the solvent is evaporated to yield the crude product. rsc.orgmdpi.com

The synthesis of ethyl-2-(4-aminophenoxy)acetate, an analogue of the title compound, employed a similar work-up procedure. mdpi.com After the reaction, the mixture was subjected to hot filtration, and the filtrate was then extracted three times with ethyl acetate. mdpi.com This process effectively separated the desired product from the reaction medium.

Advanced extraction techniques, such as pressurized solvent extraction (PSE), can also be employed. PSE with ethyl acetate has been used for the extraction of various compounds from complex matrices, demonstrating its versatility. mdpi.comnih.gov This method uses elevated temperature and pressure to increase the efficiency and speed of the extraction process.

Table 2: Typical Solvent Extraction Procedure for Ester Analogues

StepReagent/SolventPurpose
ExtractionEthyl AcetateTo dissolve the organic product from the aqueous reaction mixture. rsc.orgmdpi.com
WashingWaterTo remove water-soluble impurities. rsc.org
WashingBrineTo remove residual water and inorganic salts from the organic phase. rsc.org
DryingAnhydrous MgSO₄ or Na₂SO₄To remove dissolved water from the organic solvent. rsc.orgmdpi.com
EvaporationRotary EvaporatorTo remove the organic solvent and isolate the crude product. rsc.org

Computational Chemistry and Theoretical Studies of Ethyl 2 4 Chlorophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uomphysics.net It has been widely applied to study the properties of various molecules, including those with herbicidal activity.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds structurally related to Ethyl 2-(4-chlorophenoxy)acetate, such as ethyl 2-(4-aminophenoxy)acetate, DFT has been used to optimize the molecular structure. mdpi.com This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, in a study of a similar compound, 2-(4-fluorophenoxy) acetic acid, DFT calculations were performed to elucidate its structural details. eurjchem.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and less stable. nih.gov For derivatives of phenoxyacetic acid, the HOMO-LUMO gap has been calculated to understand their reactivity. nih.gov In related compounds, the HOMO is often localized on the phenoxy ring, while the LUMO may be distributed over other parts of the molecule. The specific energies of these orbitals and their gap can be tuned by modifying substituents on the aromatic ring. rsc.org

Table 1: Frontier Molecular Orbital Data for a Related Compound (Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate) This table is illustrative of the types of data obtained from DFT calculations and is based on a structurally related compound.

ParameterEnergy (eV)
HOMO Energy-6.9123
LUMO Energy-2.2868
Energy Gap (ΔE)4.6255

Data adapted from a study on a related compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color scale. Regions of negative potential (often colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For aromatic compounds like this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the phenoxy linkage, as well as the chlorine atom, due to the high electronegativity of these atoms. The aromatic ring itself can also exhibit regions of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. pearson.comchemrxiv.org

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors provide a more quantitative understanding of the concepts derived from HOMO-LUMO and MEP analysis. Some key quantum chemical descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized.

For a related compound, ethyl-2-(4-aminophenoxy)acetate, these quantum chemical parameters have been computed and discussed based on DFT calculations. jyu.fi

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique can provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. dtu.dk

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify low-energy conformations that are likely to be populated under physiological conditions. nih.gov Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity. Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule binds to its target protein.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are modeling approaches used to correlate the chemical structure of a series of compounds with their biological activity. collaborativedrug.comresearchwithrutgers.com SAR provides qualitative relationships, identifying key structural features (pharmacophores) that are important for activity. nih.govresearchgate.net QSAR, on the other hand, develops mathematical models that quantitatively relate a set of molecular descriptors to the biological activity. mst.dknih.gov

For herbicides like this compound, QSAR studies are particularly valuable for designing new, more potent, or more selective compounds. frontiersin.org These studies typically involve a series of structurally related compounds for which the herbicidal activity has been measured. Molecular descriptors, which can be calculated from the chemical structure and include electronic, steric, and hydrophobic parameters, are then used to build a predictive model. nih.gov For instance, the herbicidal activity of phenoxyacetic acid derivatives has been the subject of QSAR studies to understand how different substituents on the phenyl ring affect their potency. frontiersin.org

Table 2: Common Descriptors Used in QSAR Studies of Herbicides

Descriptor TypeExamplesRelevance
ElectronicHammett constants (σ), Dipole moment, HOMO/LUMO energiesInfluences binding to target site and reactivity
StericTaft steric parameters (Es), Molar refractivity (MR)Determines the fit of the molecule in the binding pocket
HydrophobicLogP (octanol-water partition coefficient)Affects transport to the target site and binding
TopologicalConnectivity indices, Shape indicesDescribes the size, shape, and branching of the molecule

Computational Approaches to Predict Biological Activity

Computational methods are instrumental in predicting the biological activity of chemical compounds, offering a rapid and cost-effective alternative to extensive experimental screening. One of the primary techniques in this domain is the Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their observed biological or chemical activities. nih.gov For phenoxyacetic acid derivatives, QSAR studies can help identify the key molecular features that influence their herbicidal or potential therapeutic effects. nih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure and properties. A statistical model is then built to find the best correlation between these descriptors and the biological activity. This model can subsequently be used to predict the activity of new, untested compounds like this compound.

Key molecular descriptors used in QSAR studies can be categorized as follows:

Descriptor CategoryExamplesDescription
Constitutional (1D) Molecular Weight, Atom Count, Number of Rotatable BondsDescribes the basic composition and connectivity of the molecule.
Topological (2D) Wiener Index, Randić Index, Kier & Hall Shape IndicesQuantifies molecular shape, size, and branching based on the 2D graph representation.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaDescribes the 3D geometry and spatial arrangement of the atoms.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelates to properties like hydrophobicity and polarizability, which affect membrane permeability and receptor binding.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesDescribes the electron distribution and orbital energies, which are crucial for chemical reactivity and intermolecular interactions. nih.gov

This table provides an illustrative overview of descriptor types used in QSAR modeling.

By developing a QSAR model for a class of phenoxyacetates, researchers can predict whether substitutions, such as the chloro group at the para position and the ethyl ester group in this compound, are likely to enhance or diminish a specific biological effect, such as herbicidal action or interaction with a therapeutic target. nih.gov

In Silico Studies for Drug Design and Lead Optimization

In silico studies, particularly molecular docking, are a cornerstone of modern drug design and lead optimization. nih.gov These computational techniques simulate the interaction between a small molecule (a ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net This allows for the prediction of binding modes, affinity, and specificity, which are critical for determining a compound's potential therapeutic effect. researchgate.net

The process of molecular docking involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from crystallographic databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the ligand, this compound.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to systematically explore possible binding orientations of the ligand within the active site of the protein. nih.gov

Scoring and Analysis: Evaluating each orientation using a scoring function that estimates the binding affinity (often expressed in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode. nih.gov

For derivatives of phenoxyacetic acid, molecular docking has been used to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, and urease, which is associated with bacterial infections. nih.govnih.govmdpi.com For instance, studies on related compounds show that the phenoxyacetic acid moiety can form key interactions with amino acid residues in the active site of these enzymes. nih.gov

The results from docking studies can guide lead optimization by suggesting chemical modifications to the ligand to improve its binding affinity or selectivity. For this compound, in silico analysis could explore its fit within various enzyme active sites and predict its potential as an inhibitor.

Target Enzyme (Example)Ligand (Example)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)2-(2,4-dichlorophenoxy)acetic acid-6.7Arg120, Tyr355, Ser530
UreaseDichlorophenyl hydrazide derivative-8.5His136, His246, Asp360
COX-2This compound (Predicted Value)(Predicted Residues)

This table illustrates the type of data generated from molecular docking studies, using data for related compounds as examples. Specific values for this compound would require a dedicated computational study.

Energy Frameworks Analysis for Molecular Packing Understanding

Understanding how molecules arrange themselves in a solid state is crucial for predicting the physical properties of a material. For crystalline compounds like this compound, Hirshfeld surface analysis and the subsequent calculation of energy frameworks provide profound insights into the intermolecular interactions that govern the crystal packing. mdpi.comresearchgate.net

Hirshfeld Surface Analysis The Hirshfeld surface is a unique way to partition the space in a crystal, defining the region where a molecule's electron density dominates over the electron density of its neighbors. By mapping various properties onto this surface, one can visualize and quantify intermolecular interactions. A key tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal. For a structurally similar compound, ethyl-2-(4-aminophenoxy)acetate, Hirshfeld analysis revealed that H···H, H···C, and O···H interactions were major contributors to its molecular packing. researchgate.net

Energy Frameworks Building on the Hirshfeld analysis, energy framework calculations provide a visual representation of the energetic architecture of the crystal. This method calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy. This allows for an intuitive grasp of the strongest interaction pathways within the crystal, highlighting the forces that hold the structure together.

The total interaction energy can be broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion. Analysis of these components for a given crystal structure reveals the nature of the dominant forces.

Interaction TypeDescriptionTypical Contribution to Packing
H···H Interactions between hydrogen atoms on adjacent molecules.Often the most frequent contacts, contributing significantly to the overall packing through van der Waals forces.
O···H / N···H Hydrogen bonds or weaker polar contacts involving oxygen or nitrogen as acceptors.Strong, directional interactions that often dictate the primary structural motifs.
C···H Weak hydrogen bonds involving carbon atoms.Contribute to the stability of the overall packing arrangement.
C···C (π-π stacking) Interactions between aromatic rings.Important for the packing of planar aromatic molecules.

This table summarizes common intermolecular contacts identified through Hirshfeld analysis and their general role in molecular crystals, based on findings for related structures. researchgate.net

For this compound, this type of analysis would elucidate how the chlorine atom, the ester group, and the aromatic ring participate in intermolecular interactions, thereby determining its crystal structure and related physicochemical properties.

Biological Activities and Pharmacological Investigations of Ethyl 2 4 Chlorophenoxy Acetate and Its Analogues

Antimicrobial Properties

The antimicrobial potential of phenoxyacetic acid derivatives, including Ethyl 2-(4-chlorophenoxy)acetate, has been a subject of scientific investigation. The presence and position of substituents on the aromatic ring play a crucial role in determining the antimicrobial efficacy of these compounds.

Studies have shown that derivatives of phenoxyacetic acid exhibit activity against various soil bacterial strains. mdpi.com The antimicrobial activity is influenced by the molecular structure, particularly the substitution of chlorine atoms on the aromatic ring. For instance, new acylthiourea derivatives, which are analogues, have demonstrated activity at low concentrations against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, the presence of iodine and nitro substituents on the phenyl group attached to the thiourea (B124793) nitrogen was found to favor activity against Gram-negative bacterial strains. researchgate.net In contrast, compounds with electron-donating substituents like methyl and ethyl groups showed a higher inhibitory effect against Gram-positive strains. researchgate.net

Analogues of this compound have also been evaluated for their antifungal properties. For example, certain acylthiourea derivatives have proven to be active against various fungal strains. researchgate.net The highest inhibitory effect against fungal strains was observed in compounds featuring electron-donating substituents, such as methyl and ethyl groups. researchgate.net

The relationship between the molecular structure of phenoxyacetic acid derivatives and their antimicrobial activity is a key area of research. The number and position of chlorine atoms in the aromatic ring, as well as the presence of other substituents, significantly affect their biological activity. mdpi.com Substituting a chlorine atom at different positions on the aromatic ring of phenoxyacetic acid alters the molecule's reactivity and hardness, which in turn can influence its antimicrobial properties. mdpi.com For instance, in a series of phenoxyacetic acid derivatives, the reactivity was observed to increase in the order of PA → 2CPA → 2,3D → 2,4D → MCPA → 4CPA. mdpi.com This highlights the intricate connection between the chemical structure and the biological function of these compounds.

Anti-inflammatory Potential

The anti-inflammatory potential of compounds related to this compound has been explored. For instance, an ethyl acetate (B1210297) fraction of Moringa oleifera demonstrated significant anti-inflammatory activity by suppressing the NF-κB signaling pathway in lipopolysaccharide-stimulated macrophages. nih.govnih.gov This fraction effectively inhibited the production of nitric oxide and proinflammatory cytokines. nih.govnih.gov Furthermore, it downregulated the expression of inflammatory mediators such as cyclooxygenase-2 and inducible nitric oxide synthase. nih.govnih.gov These findings suggest that related structures can interfere with key inflammatory pathways.

Anticancer Activity

This compound and its analogues have been investigated for their potential as anticancer agents. Research has shown that the ethyl acetate extract of certain plants containing similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. nih.gov For example, an ethyl acetate extract of Polygonum perfoliatum L. was found to inhibit cancer cell growth, induce apoptosis, and suppress tumor growth and angiogenesis in vivo. nih.gov Similarly, an ethyl acetate/water fraction from Tanacetum vulgare L. demonstrated antitumor activity towards HT-29 human colorectal carcinoma cells, causing cell cycle arrest and apoptosis. nih.gov

Molecular docking studies provide insights into the potential mechanisms of anticancer activity at the molecular level. While direct docking studies for this compound with a broad range of cancer-related proteins are not extensively detailed in the provided results, related studies on other compounds offer a basis for understanding potential interactions. For instance, molecular docking studies have been performed on various natural and synthetic compounds with key proteins involved in apoptosis and cell cycle regulation, such as Caspase-3 and p53. researchgate.netnih.govnih.gov These studies aim to predict the binding affinity and interaction patterns between a ligand and a protein's active site, which can suggest a compound's potential to modulate the protein's function and, consequently, its therapeutic potential in cancer treatment. For example, in silico docking studies of other compounds with Caspase-3 have been conducted to evaluate their pro-apoptotic potential. researchgate.net

PPAR Agonist Activity and Lipid Metabolism Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. nih.gov They are activated by ligands, including fatty acids and synthetic compounds, and are considered significant pharmacological targets for metabolic diseases. nih.gov The family consists of three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions. nih.gov

This compound belongs to the class of phenoxyacetic acid derivatives, which share structural similarities with fibrates, a class of drugs well-known for their PPARα agonist activity. researchgate.net Fibrates are primarily used to lower triglyceride levels and are characterized by a 2-phenoxy-2-methylpropanoic acid moiety. researchgate.netyoutube.com PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue, where it governs processes like fatty acid uptake, β-oxidation, and ketogenesis. nih.gov

The activation of PPARα by agonists leads to the increased expression of genes involved in lipid metabolism, resulting in decreased triglyceride concentrations. youtube.com Given the structural analogy between this compound and fibrates, it and its analogues are investigated as potential PPARα agonists. Research into related structures, such as α-isopropoxy phenylpropanoic acids, has shown dual agonist activity on both PPARα and PPARγ. researchgate.net The exploration of phenoxyacetate (B1228835) derivatives continues, with compounds like ethyl-2-(4-aminophenoxy)acetate being synthesized as precursors for potential dual GK and PPARγ activators. mdpi.com

The biological activity of chiral molecules often depends on their stereochemistry, and this principle applies to PPAR agonists. For many biologically active 2-aryloxy carboxylic acid derivatives, the activity resides primarily in one enantiomer. researchgate.net For instance, in the resolution of one oxadiazole-substituted phenylpropanoic acid analogue, it was found that PPARα and PPARγ activity was concentrated in one enantiomer, while PPARδ activity was present in both. researchgate.net

This stereospecificity is critical in drug design and development to maximize therapeutic efficacy. The synthesis of these compounds often requires carefully controlled, stereospecific reactions to produce the desired optically pure enantiomer and avoid epimerization, which could lead to a loss of biological activity. researchgate.net This highlights the importance of considering the three-dimensional structure of compounds like this compound when evaluating their potential interactions with PPARs. It is a known coincidence that the (2R) stereoisomer is responsible for the herbicidal activity of dichlorprop (B359615) as an auxin and is also the stereoisomer that binds to plant ACCase in "fop" herbicides. wikipedia.org

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. patsnap.com Pharmacological interventions are often necessary to manage this condition. nih.gov Fibrates, which function as PPARα agonists, are an established class of drugs for treating hyperlipidemia, particularly for lowering high triglyceride levels. youtube.comnih.gov

By activating PPARα, these drugs enhance the clearance of triglycerides from the bloodstream. youtube.com The potential of this compound and its analogues to act as PPARα agonists suggests they could have therapeutic applications in managing dyslipidemia. nih.gov The development of new selective PPARα modulators is an active area of research, aiming to provide better treatment options for patients with lipid disorders. nih.gov

Table 1: Investigated Activities of Phenoxyacetate Analogues

Compound Class Target Receptor(s) Investigated For Reference
Phenoxyacetic Acid Derivatives PPARα Hyperlipidemia researchgate.netnih.gov
Oxadiazole-substituted Phenylpropanoic Acids PPARα, PPARγ, PPARδ Dual Agonist Activity researchgate.net
Ethyl-2-(4-aminophenoxy)acetate PPARγ, GK Hypoglycemic Agents mdpi.com

Herbicide and Plant Growth Regulation

This compound is structurally very similar to a major class of herbicides known as phenoxy herbicides or auxinic herbicides. encyclopedia.pubnufarm.com The foundational compounds of this class, developed in the 1940s, include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). encyclopedia.pubwikipedia.orgwikipedia.org These herbicides are essentially synthetic analogues of the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. encyclopedia.pubnufarm.com

The basic structure consists of a phenoxy group attached to a carboxylic acid moiety. This compound shares this core structure, featuring a chlorophenoxy group linked to an acetic acid ethyl ester. While many commercial formulations use the acid, salt, or ester forms, it is the parent acid, formed after metabolism in the plant, that is typically responsible for the herbicidal action. wikipedia.org

Table 2: Comparison of Chemical Structures

Compound Chemical Formula Core Structure Key Substituents
This compound C10H11ClO3 Phenoxyacetate 4-Chloro on phenyl ring; Ethyl ester
2,4-D (2,4-Dichlorophenoxyacetic acid) C8H6Cl2O3 Phenoxyacetic acid 2,4-Dichloro on phenyl ring
MCPA (2-Methyl-4-chlorophenoxyacetic acid) C9H9ClO3 Phenoxyacetic acid 2-Methyl, 4-Chloro on phenyl ring

The primary mechanism of action for phenoxy herbicides like 2,4-D and MCPA is to mimic natural auxin. encyclopedia.pubwikipedia.org In susceptible plants (mainly broadleaf weeds), these synthetic auxins are not broken down or regulated like natural IAA. encyclopedia.pub This leads to an overload, causing rapid, uncontrolled, and unsustainable cell division and elongation. nufarm.comwikipedia.org The resulting abnormal growth leads to twisting of stems and leaves, damage to vascular tissues, and ultimately, plant death. encyclopedia.pubresearchgate.net

In addition to auxin mimicry, other biochemical effects have been observed with phenoxyacetate herbicides. Studies have shown that these compounds can induce oxidative stress in plant cells. nih.gov For example, an increase in lipid peroxidation has been noted, where the cell membranes are damaged by reactive oxygen species. nih.govyoutube.com The degree of this effect can vary depending on the specific substituents on the aromatic ring. nih.gov

Other Biological Applications and Research Opportunities

While direct studies on the neurological and vascular effects of this compound are not extensively documented, research on structurally related compounds and broader chemical classes provides a basis for potential investigation. The lipophilic nature of many chemical compounds has been associated with an increased incidence of neurological impairments, neurodevelopmental disorders, and neurodegenerative diseases nih.gov. This association is linked to the ability of lipophilic chemicals to permeate lipophilic membranes, such as the blood-brain barrier, potentially facilitating the entry of other toxic substances nih.gov.

Investigations into phenoxyacetic acid derivatives, a class to which this compound belongs, have revealed potential links to vascular conditions. For example, studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) suggest that at higher doses, it may contribute to the development of vascular disease researchgate.net. Furthermore, long-term exposure to a mixture containing 2,4-D has been associated with a significantly higher risk of heart diseases and circulatory diseases, including hypertension researchgate.net. An analogue, 2-(Dimethylamino)this compound, has also been synthesized and studied nih.gov. The potential for this class of compounds to influence neurological and vascular systems underscores the need for further research to delineate the specific effects of this compound.

Table 1: Research Findings on Related Compounds in Neurological and Vascular Conditions

Compound/Chemical ClassFindingImplication for this compound
Lipophilic ChemicalsAssociated with increased incidence of neurological impairments and diseases nih.gov.As a lipophilic compound, its potential impact on the nervous system warrants investigation nih.gov.
2,4-Dichlorophenoxyacetic acid (2,4-D)Higher doses may play a role in the development of vascular disease researchgate.net.Structural similarity suggests a potential for vascular effects that should be explored.
Agent Orange (mixture of 2,4-D and 2,4,5-T)Long-term exposure linked to higher risks of heart disease and circulatory diseases researchgate.net.Highlights the need to understand the long-term vascular impact of phenoxyacetic acid derivatives.

The influence of this compound on enzyme systems presents a promising area for pharmacological research. Although direct enzymatic studies on this specific compound are limited, investigations into its analogues and derivatives of the broader phenoxyacetic acid class reveal significant interactions with key enzymes.

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme mdpi.com. This suggests that the phenoxyacetic acid scaffold could be a valuable starting point for developing new anti-inflammatory drugs.

Furthermore, a structurally related compound, Ethyl-2-(4-aminophenoxy) acetate, has been synthesized as a precursor for creating dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) mdpi.com. Both GK and PPARγ are crucial enzyme targets in the management of type 2 diabetes, as they are involved in glucose metabolism and insulin (B600854) sensitivity mdpi.com. The potential for phenoxyacetate derivatives to modulate the activity of these and other enzymes highlights a significant research opportunity.

Table 2: Investigated Enzyme Interactions of Related Phenoxyacetate Derivatives

Compound/Derivative ClassTarget Enzyme(s)Potential Therapeutic Application
2-(2,4-Dichlorophenoxy)acetic acid derivativesCyclooxygenase-2 (COX-2) mdpi.comAnti-inflammatory mdpi.com
Ethyl-2-(4-aminophenoxy) acetate derivativesGlucokinase (GK), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) mdpi.comAnti-diabetic mdpi.com

Environmental Behavior and Analytical Detection of Ethyl 2 4 Chlorophenoxy Acetate

Environmental Persistence and Degradation Pathways

The persistence of Ethyl 2-(4-chlorophenoxy)acetate in the environment is influenced by abiotic and biotic degradation processes. As an ester of 4-chlorophenoxyacetic acid (4-CPA), its environmental fate is largely initiated by the cleavage of the ester bond, followed by the degradation of the resulting parent acid.

Hydrolysis: The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding 4-chlorophenoxyacetic acid (4-CPA) and ethanol (B145695) prexams.com. The rate of this reaction is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. In typical environmental pH ranges, base-catalyzed hydrolysis is often the more significant pathway prexams.comuv.es. Studies on the parent acid, 4-CPA, indicate that it is expected to be mobile in soil and aquatic environments, and its environmental fate is a key consideration for regulatory bodies epa.govepa.gov. The hydrolysis of the ethyl ester is the first and crucial step in its environmental breakdown.

Photolysis: Photolysis, or degradation by sunlight, is another potential pathway for the transformation of phenoxyacetic acid derivatives. For aromatic compounds like this compound, photodegradation can occur through direct absorption of UV radiation or indirectly through reactions with photochemically generated species like hydroxyl radicals mdpi.com. The process can lead to the cleavage of the ether bond, potentially forming 4-chlorophenol (B41353), or dechlorination of the aromatic ring nih.govnih.gov. Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that photolysis contributes to its breakdown, with the degradation rate being influenced by the presence of photosensitizers and the specific environmental conditions mdpi.commuk.ac.irrsc.org.

Microbial activity is the principal driver for the degradation of phenoxyacetic acid herbicides in soil and water. The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by microbial esterases to form 4-chlorophenoxyacetic acid (4-CPA).

Once formed, 4-CPA is subject to further microbial degradation. Studies on rice plants treated with 4-CPA have shown that it can be rapidly degraded to 4-chlorophenol (4-CP) nih.gov. In soil and water, various microbial strains are capable of utilizing phenoxyacetic acids as a source of carbon and energy nih.govnih.gov. The degradation pathway for 4-CPA typically involves the cleavage of the ether linkage to yield 4-chlorophenol, which is then further mineralized nih.govnih.gov. The rate of biodegradation is highly dependent on environmental factors such as temperature, pH, soil type, organic matter content, and the composition of the microbial community nih.gov.

Analytical Methods for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its degradation products in environmental samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC coupled with an ultraviolet (UV) detector is a robust and common method for the analysis of phenoxyacetic acids and their esters. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and the UV detector quantifies the compound based on its absorption of UV light.

For the analysis of this compound and its primary degradation product, 4-CPA, reversed-phase HPLC is the most suitable approach.

Column: A C18 (octadecylsilyl) column is the standard choice for this type of analysis. These columns contain a nonpolar stationary phase that effectively retains moderately polar to nonpolar compounds like this compound.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an acidic aqueous buffer. Acetonitrile is a common organic modifier, and water is the aqueous component nih.gov. The addition of a small amount of acid, such as formic acid or acetic acid, to the aqueous phase helps to suppress the ionization of the carboxylic acid group of the 4-CPA metabolite, ensuring good peak shape and consistent retention times nih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the parent ester from the more polar acid degradate in a single run.

Table 1: Typical HPLC-UV Conditions for Analysis of Phenoxyacetic Acid Derivatives
ParameterDescriptionCommon SelectionReference
Column Stationary phase for compound separation.Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Solvent system to elute compounds.Acetonitrile and Water (with 0.1% Formic or Acetic Acid) nih.gov
Elution Mode Method of mobile phase delivery.Gradient Elution nih.gov
Flow Rate Speed of mobile phase through the column.1.0 mL/min nih.gov
UV Detection Wavelength Wavelength for detecting the aromatic ring.~230 nm or ~280 nm nih.gov

The performance of an analytical method is characterized by its detection limits and recovery rates, which must be determined through a validation process.

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For the parent acid, 4-CPA, HPLC-based methods have been shown to achieve detection limits in the low microgram per liter (µg/L) range in water samples, although this is highly dependent on the sample preparation and concentration steps nih.gov.

Recovery Rates: Recovery studies are performed to evaluate the efficiency of the sample extraction and preparation procedure. A known amount of the analyte is added (spiked) into a blank sample matrix (e.g., clean water or soil), which is then carried through the entire analytical procedure. The percentage of the spiked amount that is measured is the recovery rate. For HPLC analysis of related phenoxyacetic acids from water and serum, recovery rates are typically aimed to be within the range of 80-115% to be considered acceptable nih.gov. Specific recovery rates for this compound would need to be established experimentally for each type of environmental matrix.

Table 2: Expected Analytical Performance Parameters for HPLC-UV Analysis
ParameterDefinitionTypical Target Range for Related CompoundsReference
Limit of Detection (LOD) Lowest detectable concentration.Low µg/L to µg/kg range (matrix dependent) nih.gov
Limit of Quantification (LOQ) Lowest quantifiable concentration.Low µg/L to µg/kg range (matrix dependent) nih.gov
Recovery Rate Extraction efficiency from sample matrix.80 - 115% nih.gov
Linearity (R²) Correlation of signal to concentration.> 0.99 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile and volatile organic compounds, including pesticides like this compound. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components is achieved based on their differential partitioning between a stationary phase (a coating on the inside of the column) and a mobile phase (an inert carrier gas, such as helium). epa.gov As compounds elute from the column at different times (retention times), they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. epa.gov For enhanced sensitivity and selectivity, the MS can be operated in selected ion monitoring (SIM) mode, where only specific m/z ions characteristic of the target analyte are monitored. nih.gov

For the analysis of chlorophenoxy compounds, derivatization is often a necessary step, especially for the parent acidic herbicides, to increase their volatility for GC analysis. nih.gov However, since this compound is an ester, it is generally more volatile than its parent acid, potentially simplifying the analytical procedure.

Research on analogous compounds provides insight into the typical instrumental conditions that would be applicable for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Chlorophenoxy Compounds

Parameter Instrument Example Column Carrier Gas Temperature Program Injection Mode Ionization Monitored Ions (m/z)
Example 1 Agilent 6890A GC / 5973N MS Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film) Helium 80°C (1.2 min), ramp to 320°C at 20°C/min, hold for 2.0 min Splitless Electron Impact (EI) For 2,4-DCA: 176, 178, 161 epa.gov

| Example 2 | Agilent 6890B GC | DB-1 (30 m x 0.32 mm i.d., 1.0 µm film) | Helium | 60°C (5 min), ramp to 260°C at 40°C/min, hold for 20 min | Split (1:2 ratio) | Flame Ionization (FID)* | N/A rasayanjournal.co.in |

Note: While Example 2 uses a Flame Ionization Detector (FID), the GC conditions are relevant. For mass spectrometric detection, an MS detector would be used instead.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.gov It operates at atmospheric pressure and provides an additional dimension of separation when coupled with mass spectrometry (IM-MS), enhancing the ability to analyze complex environmental samples. nih.govresearchgate.net

The fundamental principle of IMS involves introducing gas-phase ions into a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov Ions traverse the drift tube at a velocity that depends on their ion mobility (K). Smaller, more compact ions experience fewer collisions with the buffer gas and travel faster than larger, bulkier ions of the same charge. nih.gov This difference in drift time allows for their separation.

The coupling of IMS with MS provides complementary information to liquid chromatography (LC) retention times and mass spectra. nih.gov This "multi-dimensional" approach can separate co-eluting isomers and isobars, leading to cleaner mass spectra and more confident compound identification. nih.gov A key parameter derived from IMS is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area. The CCS value is a characteristic physical property that can be used as an additional identifier for a compound, alongside its retention time and mass spectrum. mdpi.com

Several types of IMS instruments exist, including:

Drift-Tube IMS (DTIMS): The classic design that uses a uniform, static electric field. It allows for the direct calculation of CCS values. mdpi.com

Traveling-Wave IMS (TWIMS): Employs a series of ring electrodes with a traveling DC voltage wave to propel ions through the drift cell. It provides high-resolution separations. nih.gov

While specific applications of IMS for this compound are not extensively documented in the provided literature, the technique's proven utility for analyzing other environmental organic micropollutants suggests its high potential for this compound. nih.govnih.gov It would be particularly useful in complex matrices where interferences from other co-extracted compounds are common.

Table 2: Overview of Common Ion Mobility Spectrometry Techniques

IMS Type Principle of Separation Key Advantage CCS Determination
Drift-Tube (DTIMS) Ions drift through a tube with a uniform electric field against a buffer gas. researchgate.net Allows for direct, fundamental measurement of collision cross-section. mdpi.com Direct
Traveling-Wave (TWIMS) Uses a non-uniform, traveling voltage wave to push ions through the drift cell. nih.gov High-resolution separations and compatibility with modern MS instruments. nih.gov Requires calibration with known standards.

| Field Asymmetric Ion Mobility Spectrometry (FAIMS) | Separates ions based on the difference in their mobility in high and low electric fields, applied perpendicular to the ion path. mdpi.com | Effective at separating isobaric and isomeric ions. | Not a direct measurement. |

Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a crucial step to isolate and concentrate target analytes from complex environmental matrices like water and soil, and to remove interfering substances prior to instrumental analysis. researchgate.net For chlorophenoxy herbicides and their esters, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed methods. nih.govdeswater.com

Solid-Phase Extraction (SPE) has become a preferred technique due to its efficiency, lower consumption of toxic organic solvents compared to LLE, and the potential for automation. deswater.comthermofisher.com The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. nih.gov

The general steps for SPE include:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by water or a buffer to prepare it for the sample matrix. thermofisher.com

Loading: The sample is passed through the cartridge. Target analytes are retained on the sorbent, while the bulk of the sample matrix passes through.

Washing: The cartridge is rinsed with a solvent designed to remove weakly bound interfering compounds without dislodging the analytes of interest. windows.net

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated analytes from the cartridge for analysis. thermofisher.com

For acidic herbicides and related compounds in water samples, polymeric reversed-phase sorbents like Waters Oasis HLB or Phenomenex Strata-X are often used. thermofisher.com These sorbents are effective at retaining a wide range of organic compounds from aqueous solutions.

Table 3: Example Solid-Phase Extraction Protocol for Acid Herbicides in Water

Step Procedure Solvent/Reagent Purpose Reference
Sorbent Waters Oasis HLB or Strata-X N/A Reversed-phase retention of organic analytes thermofisher.com
1. Conditioning Pass 5.0 mL of solvent through the column. Methanol (B129727) To wet and activate the sorbent. thermofisher.com
2. Equilibration Pass 5.0 mL of water through the column. Water (pH 2) To prepare the sorbent for the aqueous sample. thermofisher.com
3. Loading Pass 500.0 mL of the sample through the column. Sample To adsorb the analyte onto the sorbent. thermofisher.com
4. Washing Rinse the column with 5.0 mL of solvent. Ethyl acetate (B1210297) To remove interferences. thermofisher.com
5. Drying Dry the column with gas for 15.0 min. Nitrogen Gas To remove residual water. thermofisher.com

| 6. Elution | Collect the fraction in a sample tube. | Ethyl acetate | To desorb the analyte from the sorbent. | thermofisher.com |

This systematic approach ensures that the final extract is clean and concentrated, leading to more reliable and sensitive detection by instruments like GC-MS. phenomenex.com

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Enhanced Bioactivity and Reduced Toxicity

The core structure of Ethyl 2-(4-chlorophenoxy)acetate is a well-established pharmacophore and agrochemical template. Researchers are actively creating new analogues by modifying this structure to enhance desired biological activities while minimizing potential toxicity. A primary strategy involves the substitution at various points on the phenoxyacetic acid core or the alteration of the ethyl ester group.

One area of exploration is the synthesis of phenoxy acetamide (B32628) derivatives. These compounds have shown a wide spectrum of pharmacological potential, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netnih.gov For instance, linking the phenoxyacetic acid moiety to other heterocyclic systems has yielded promising results. Derivatives incorporating a quinazolin-4-one moiety have been investigated for their anticancer, anticonvulsant, and antimicrobial activities. nih.gov Specifically, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has been synthesized as a key intermediate for creating compounds with potential antituberculosis and antitumor effects. nih.gov

In the pursuit of new anti-inflammatory agents, novel phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors. mdpi.com By coupling the chlorophenyl motif with the p-phenoxy acetic acid structure, researchers have developed candidates with potent anti-inflammatory effects in vivo, comparable to or exceeding those of established drugs, but with a potentially improved gastrointestinal safety profile. mdpi.com

Furthermore, modifications have led to derivatives with significant potential in treating metabolic and infectious diseases. For example, certain phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Other derivatives have demonstrated noteworthy anti-mycobacterial activity against Mycobacterium tuberculosis, presenting a new avenue for developing drugs against both sensitive and resistant strains. nih.gov

High-throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is central to exploring the potential of new this compound derivatives. mdpi.com This automated technology allows for the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits"—compounds that exhibit a desired activity. nih.govmdpi.com

The process is integral for efficiently profiling the diverse biological activities of newly synthesized phenoxyacetic acid analogues. HTS assays can be designed to measure a wide range of endpoints, such as enzyme inhibition, receptor binding, or effects on cell viability and proliferation. For example, in the development of anticancer agents, libraries of phenoxyacetamide derivatives are screened against various human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), to determine their cytotoxic efficacy and calculate key metrics like the IC₅₀ value (the concentration required to inhibit 50% of cell growth). mdpi.com Similarly, for developing anti-inflammatory drugs, HTS is used to identify compounds that selectively inhibit enzymes like COX-2 over COX-1. mdpi.com

The data generated from these large-scale screens are crucial for establishing Structure-Activity Relationships (SARs), which guide the subsequent optimization of hit compounds into more potent and selective lead candidates for further development. mdpi.com

In Vitro and In Vivo Studies for Comprehensive Biological Evaluation

In Vitro Studies: These laboratory-based experiments investigate the effects of a compound at the molecular and cellular level. For phenoxyacetic acid derivatives, in vitro assays are used to confirm and characterize the initial findings from HTS. For example, derivatives identified as potential anticancer agents are subjected to further testing to understand how they induce cell death, with studies focusing on apoptosis induction, cell cycle arrest, and inhibition of specific proteins like PARP-1. mdpi.com For anti-inflammatory candidates, enzymatic assays are performed to precisely quantify their inhibitory potency and selectivity against COX-1 and COX-2 enzymes. mdpi.com Other in vitro studies have evaluated the antibacterial activity of derivatives against various bacterial strains. researchgate.net

In Vivo Studies: Compounds that show significant promise in vitro are advanced to in vivo testing in animal models, typically rodents, to assess their efficacy and behavior within a whole living organism. mdpi.comnih.gov For example, a phenoxyacetic acid derivative identified as a potent FFA1 agonist in vitro was subsequently tested in mice, where it was shown to significantly improve oral glucose tolerance and reduce blood glucose levels in a diabetic model, confirming its potential as an antidiabetic agent. nih.gov Similarly, the anti-inflammatory effects of selective COX-2 inhibitor derivatives were confirmed in rat models of inflammation, where they demonstrated a significant reduction in paw edema and inflammatory markers like TNF-α. mdpi.com These in vivo studies provide critical data on a compound's pharmacological activity in a complex biological system.

Exploration of New Agricultural and Pharmaceutical Applications

The foundational phenoxyacetic acid structure is a well-known herbicide, and research continues to explore new agricultural applications for its derivatives. The primary goals are to develop herbicides with novel modes of action to combat the growing problem of weed resistance, improve selectivity for specific crops, and enhance environmental safety profiles. nih.govnih.gov Research into aryloxyphenoxypropionate herbicides, a related class, has led to products with high efficiency and low toxicity. nih.gov The development of new formulations and chemistries is a constant pursuit in the agrochemical industry. alsglobal.comagweb.comunl.edu

In the pharmaceutical realm, the research described in the preceding sections highlights a major shift towards exploring this compound derivatives for a wide array of therapeutic uses. The demonstrated bioactivities of its analogues suggest significant potential in several key areas:

Oncology: As precursors for cytotoxic agents that induce apoptosis in cancer cells. nih.govmdpi.com

Metabolic Diseases: As agonists for receptors like FFA1, offering new treatment strategies for type 2 diabetes. nih.gov

Inflammatory Diseases: As selective COX-2 inhibitors for treating inflammation with potentially fewer side effects than traditional NSAIDs. mdpi.com

Infectious Diseases: As novel antibacterial and anti-mycobacterial agents. researchgate.netnih.gov

This diversification from its agrochemical roots into a versatile platform for drug discovery represents a significant future direction for this class of compounds.

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Advanced computational techniques are becoming indispensable tools in chemical research, allowing scientists to model and predict the behavior of molecules, thereby saving significant time and resources. For derivatives of this compound, these methods are used to elucidate mechanisms of action and guide the design of new compounds.

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure and geometry of molecules. In a study of Ethyl-2-(4-aminophenoxy) acetate (B1210297), a precursor for dual hypoglycemic agents, DFT calculations were used to compute various quantum chemical parameters and analyze its electronic properties and molecular structure. mdpi.comresearchgate.net This provides fundamental insights into the molecule's reactivity and stability.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a potential drug molecule and its protein target. For example, molecular modeling was used to study how novel phenoxyacetic acid derivatives bind to the active site of the COX-2 enzyme, helping to explain their selectivity and guiding the design of more potent inhibitors. mdpi.com

These computational approaches provide a powerful complement to experimental work, accelerating the cycle of design, synthesis, and testing in the quest for new and improved derivatives.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(4-chlorophenoxy)acetate, and how can reaction completion be monitored?

The compound is typically synthesized via nucleophilic substitution between 4-chlorophenol and ethyl chloroacetate. A common method involves refluxing 4-chlorophenol (0.030 mol), ethyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone for 8 hours . Reaction progress is monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purification involves solvent removal, aqueous extraction, and ether washing . Alternative protocols use KI as a catalyst to enhance yield under reflux conditions .

Q. How can purity and structural integrity be validated after synthesis?

  • Elemental analysis : Confirms composition (within 0.5% of theoretical values) .
  • Spectroscopy : ¹H NMR and ¹³C NMR (e.g., in DMSO-d₆) identify functional groups and confirm substitution patterns .
  • Chromatography : TLC ensures absence of unreacted starting materials .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight .

Q. What are the critical considerations for optimizing reaction yields?

  • Catalyst choice : KI enhances nucleophilic substitution efficiency in this compound synthesis .
  • Solvent selection : Dry acetone minimizes side reactions (e.g., hydrolysis) .
  • Temperature control : Reflux conditions (typically 60–80°C) balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or spectroscopic properties of this compound derivatives?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and NMR chemical shifts for novel derivatives. For example, coupling the compound with indole-2-carboxamide (as in ) requires modeling steric effects and hydrogen bonding to optimize synthetic pathways. Cross-referencing computed data with experimental NMR (e.g., δ ~4.2 ppm for the ethyl group ) validates accuracy.

Q. What methodologies are effective for studying the compound’s role in multi-step syntheses (e.g., antifungal agents)?

this compound serves as a precursor for hydrazide derivatives with biological activity. A validated approach involves:

  • Step 1 : Reacting with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide .
  • Step 2 : Cyclization under alkaline conditions to generate triazole-thiol intermediates .
  • Step 3 : Microwave-assisted coupling with substituted benzyl chlorides (e.g., 90°C, 15 minutes) improves yield and reduces reaction time compared to conventional methods .

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX software ) provides unambiguous confirmation of molecular geometry. For example, in N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, crystallography confirmed bond angles and packing interactions critical for biological activity .

Data Contradictions and Resolution

Q. How do catalytic methods (e.g., KI vs. K₂CO₃) impact synthetic outcomes?

Catalyst Conditions Yield Reference
K₂CO₃Dry acetone, 8h~75%
KIReflux, 6h~85%
KI accelerates the reaction via enhanced nucleophilicity of the phenoxide ion, but may introduce iodide byproducts requiring additional purification .

Q. What analytical discrepancies arise in characterizing this compound derivatives?

Discrepancies in melting points or NMR shifts (e.g., due to polymorphism or solvent effects) can occur. For example, recrystallization solvents (ethanol vs. ether) may alter crystal packing, affecting melting points by 2–5°C . Resolution involves repeating analyses under standardized conditions and cross-validating with HRMS .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive protocols .
  • Purification : Use silica gel chromatography for polar derivatives (e.g., hydrazides) .
  • Structural Analysis : Combine XRD with DFT modeling to resolve complex stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.